Hainanensine
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Overview
Description
Hainanensine is a natural product found in Dianthus versicolor and Dianthus chinensis with data available.
Scientific Research Applications
Chemistry and Derivatives
Hainanensine and its analogs, such as 6, were obtained through intramolecular regiospecific cyclization. This process led to various derivatives (7~12), with their stereochemistry established by chemical correlation, spectral analysis, and X-ray diffraction (G. Ji, 1993).
Metabolism Studies
The in vitro metabolism of a hainanensine derivative, HH07A, was studied using rat liver microsomes. A method using HPLC-DAD was developed to screen metabolites from the microsomal incubation system, identifying two metabolites and determining their chemical structures (W. Zhang, T. Zhou, Y. Cui, 1997).
Antitumor Activity
Research on hainanensine analogues, specifically a synthetic analogue 2a, revealed significant antitumor activity. Among several compounds tested, compound 8 demonstrated notable activity. Its diastereomer, (+/-)8B, showed an IC50 of 1.9 mol/L, indicating potential for further exploration in cancer treatment (D. Yin, C. Xu, Y. S. Gao, D. Liu, S. Wen, J. Y. Guo, 1992).
Ethnobotanical Uses
An ethnobotanical study on Hainan Island revealed the use of various medicinal plants by local communities, including those related to hainanensine. This study offers insight into traditional medicinal uses and highlights the importance of preserving this knowledge amid environmental degradation (Dong-Lin Li, F. Xing, 2016).
Pharmacological Research on Related Species
Tinospora hainanensis, related to hainanensine, shows promise in treating osteoporosis and arthritis, indicating a broader scope for research on compounds from the same region or family (L. Ming-sheng, 2010).
Nutrient Dynamics Research
A study in eastern Hainan Island examined nutrient dynamics in coastal ecosystems. While not directly related to hainanensine, it provides context for the environmental factors that may affect the growth and development of plants from which hainanensine is derived (Ruihuan Li, Shilin Liu, Yan Li, Guoling Zhang, J. Ren, Jian Zhang, 2014).
properties
CAS RN |
79233-02-6 |
---|---|
Product Name |
Hainanensine |
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
9-hydroxy-9-methyl-4,6-dioxa-16-azapentacyclo[9.7.1.03,7.08,19.012,16]nonadeca-1,3(7),8(19),11-tetraen-10-one |
InChI |
InChI=1S/C17H17NO4/c1-17(20)14-12-9(7-11-15(14)22-8-21-11)4-6-18-5-2-3-10(18)13(12)16(17)19/h7,20H,2-6,8H2,1H3 |
InChI Key |
JIRBNIFNFVADKU-UHFFFAOYSA-N |
SMILES |
CC1(C2=C3C(=CC4=C2OCO4)CCN5CCCC5=C3C1=O)O |
Canonical SMILES |
CC1(C2=C3C(=CC4=C2OCO4)CCN5CCCC5=C3C1=O)O |
synonyms |
hainanensine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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